molecular formula C14H13N5O3S2 B2422865 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide CAS No. 446843-29-4

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2422865
CAS No.: 446843-29-4
M. Wt: 363.41
InChI Key: GSBNTJCHSIXPJY-UHFFFAOYSA-N
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Description

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolopyridine moiety linked to a sulfamoylphenylacetamide group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis method is efficient and operationally simple, providing facile access to the desired triazolopyridine derivatives . The reaction is carried out at room temperature, making it a practical approach for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis can be applied. Industrial production would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of scalable processes such as continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide is unique due to its specific combination of a triazolopyridine moiety and a sulfamoylphenylacetamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-sulfamoylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S2/c15-24(21,22)11-6-4-10(5-7-11)16-13(20)9-23-14-18-17-12-3-1-2-8-19(12)14/h1-8H,9H2,(H,16,20)(H2,15,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBNTJCHSIXPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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